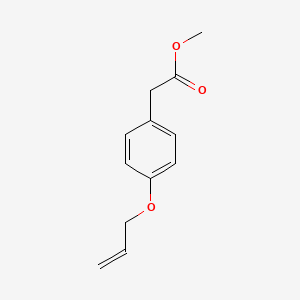

Methyl 4-(allyloxy)phenylacetate

Description

Methyl 4-(allyloxy)phenylacetate is a phenylacetate derivative featuring a methyl ester group and an allyloxy substituent (-OCH₂CHCH₂) at the para position of the benzene ring. Its molecular formula is C₁₂H₁₄O₃, with a molar mass of 206.23 g/mol.

Properties

IUPAC Name |

methyl 2-(4-prop-2-enoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h3-7H,1,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULQPOSBAJFAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(allyloxy)phenylacetate typically involves the esterification of 4-(allyloxy)phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 4-(allyloxy)phenylacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: Methyl 4-(allyloxy)phenylacetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.

Reduction: 4-(allyloxy)phenylmethanol.

Substitution: 4-(iodo)phenylacetate or 4-(amino)phenylacetate.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(allyloxy)phenylacetate has been studied for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of phenylacetic acids, including this compound, can exhibit significant biological activity.

- Anti-inflammatory Properties : Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This suggests that methyl 4-(allyloxy)phenylacetate could be explored further for its anti-inflammatory effects in clinical settings .

- Analgesic Activity : The compound may also possess analgesic properties, making it a candidate for pain management therapies. Its structure allows for modifications that could enhance efficacy and reduce side effects .

Organic Synthesis

Methyl 4-(allyloxy)phenylacetate serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions to produce more complex molecules.

- Synthesis of Alkyl Arylacetates : The compound can be employed in palladium-catalyzed carbonylation reactions to synthesize a range of alkyl arylacetates. This method has been reported to yield high quantities of desired products without the need for harmful additives .

- Ring-Closing Metathesis : Methyl 4-(allyloxy)phenylacetate can participate in ring-closing metathesis reactions, leading to the formation of cyclic compounds that are important in drug design .

Agrochemical Applications

The compound's derivatives have also found applications in agrochemicals, particularly as insecticides and herbicides. The structural features of methyl 4-(allyloxy)phenylacetate allow for modifications that enhance bioactivity against pests while maintaining safety profiles for non-target organisms .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of methyl 4-(allyloxy)phenylacetate analogs on COX-2 expression in vitro. The results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential for development as a therapeutic agent for inflammatory diseases .

Case Study 2: Synthesis Efficiency

In a comparative study on the synthesis of alkyl arylacetates using methyl 4-(allyloxy)phenylacetate as a starting material, researchers achieved yields exceeding 90% through optimized palladium-catalyzed reactions. This demonstrated not only the efficiency of the synthesis but also the compound's versatility as a precursor .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and analgesic potential | Inhibits COX enzymes; potential therapeutic uses |

| Organic Synthesis | Intermediate for complex molecule synthesis | High yields in palladium-catalyzed reactions |

| Agrochemical Applications | Potential use as insecticides/herbicides | Modifications enhance bioactivity |

Mechanism of Action

The mechanism of action of Methyl 4-(allyloxy)phenylacetate depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes. The allyloxy group can enhance the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of Methyl 4-(allyloxy)phenylacetate with analogous esters:

Notes:

- Methyl 4-methoxyphenylacetate has a lower molar mass (180.20 g/mol) due to its simpler methoxy substituent, contributing to higher density (1.135 g/mL) compared to bulkier analogs .

Biological Activity

Methyl 4-(allyloxy)phenylacetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features an allyloxy group, which is believed to enhance its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of Methyl 4-(allyloxy)phenylacetate can be represented as follows:

- Molecular Formula : C12H14O3

- IUPAC Name : Methyl 4-(allyloxy)phenylacetate

- CAS Number : 72224-26-1

The presence of the allyloxy group is significant as it may influence the compound's reactivity and biological interactions.

The mechanism of action for Methyl 4-(allyloxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group enhances the compound's binding affinity, facilitating various biochemical processes. This compound acts primarily as an intermediate in organic synthesis but also shows promise in biological applications due to its inhibitory effects on certain enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Methyl 4-(allyloxy)phenylacetate exhibit notable antimicrobial properties. For example, derivatives with similar structures have shown effective inhibition against various bacterial strains.

Antioxidant Activity

Research has demonstrated that certain phenolic compounds possess antioxidant properties. Methyl 4-(allyloxy)phenylacetate may exhibit similar activities, contributing to cellular protection against oxidative stress.

Enzyme Inhibition

A significant aspect of the biological activity of Methyl 4-(allyloxy)phenylacetate is its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit alkaline phosphatase (AP) isoforms effectively. For instance, a related compound demonstrated an IC50 value of 0.048 ± 0.009 µM against placental alkaline phosphatase (PLAP), indicating strong inhibitory potential .

Case Studies

- Inhibition of Alkaline Phosphatase : A series of studies have focused on the structure-activity relationship (SAR) of phenylacetate derivatives, revealing that modifications in the substituents significantly affect their inhibitory potency against various AP isoforms .

- Antimicrobial Testing : A study evaluating the antimicrobial properties of similar compounds found that they exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting the potential of Methyl 4-(allyloxy)phenylacetate in developing new antimicrobial agents .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antioxidant | Potential cellular protection | |

| Enzyme Inhibition | IC50 = 0.048 µM against PLAP |

Table 2: Structure-Activity Relationship Data

| Compound | Substituent Position | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| Methyl 4-(allyloxy)phenylacetate | Para | TBD | PLAP |

| Related Compound | Meta | 0.048 ± 0.009 | PLAP |

| Another Derivative | Ortho | TBD | Various AP Isoforms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.